molecular formula C12H13NO2 B3045192 N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide CAS No. 102873-24-5

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B3045192
CAS No.: 102873-24-5
M. Wt: 203.24 g/mol
InChI Key: AIBMIHNVFIGOBM-UHFFFAOYSA-N
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Description

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is an organic compound with the molecular formula C12H13NO2 It is a member of the tetralins family, characterized by a naphthalene ring system with a ketone and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalen-1-one.

    Acetylation: The ketone is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.

    Purification: The product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may yield alcohols.

Scientific Research Applications

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. Further research is needed to fully elucidate the molecular mechanisms and targets of this compound.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: A closely related compound with a similar structure but different positional isomerism.

    N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide:

Uniqueness

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring system with a ketone and an acetamide group makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12(10)15/h2,5-6H,3-4,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBMIHNVFIGOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561712
Record name N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102873-24-5
Record name N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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